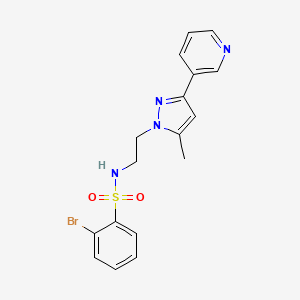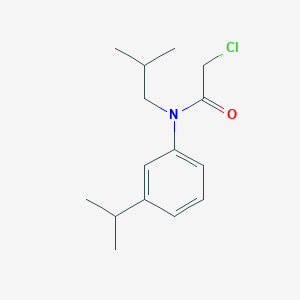
2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide, also known as Compound X, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X has been extensively studied for its potential applications in scientific research. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X has been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Mechanism Of Action
The precise mechanism of action of 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to increase the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This results in a decrease in the excitability of neurons, leading to the observed anticonvulsant and analgesic effects of 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X.
Biochemical and Physiological Effects:
In addition to its effects on the GABAergic system, 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme responsible for producing prostaglandins that are involved in inflammation. This results in the observed anti-inflammatory effects of 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X. Additionally, 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X has been shown to have antioxidant properties, which may contribute to its potential use in cancer therapy.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X is its high potency and selectivity for its target receptors and enzymes. This makes it a valuable tool for studying the GABAergic system, inflammation, and cancer biology. However, one limitation of 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X. One area of interest is the development of more potent and selective analogs of 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X for use in scientific research and potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X and its potential use in the treatment of neurological disorders and cancer. Finally, the development of new methods for administering 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X in experimental settings may help to overcome its limitations in solubility.
In conclusion, 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its anticonvulsant, analgesic, anti-inflammatory, and potential anticancer properties make it a valuable tool for studying the GABAergic system, inflammation, and cancer biology. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X can be synthesized through a multi-step process involving the reaction of various chemicals such as 3-iodoanisole, 2-methylpropylamine, and chloroacetyl chloride. The synthesis method has been optimized to yield high purity and quantity of 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X, which is essential for its use in scientific research.
properties
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-11(2)10-17(15(18)9-16)14-7-5-6-13(8-14)12(3)4/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHNGFGVTKRAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC=CC(=C1)C(C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416987 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


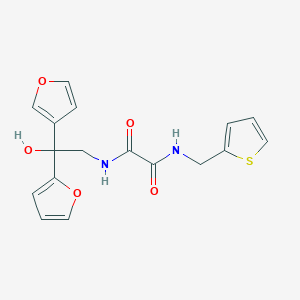
![8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide hydrochloride](/img/structure/B2991984.png)
![1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/no-structure.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acrylamide](/img/structure/B2991986.png)
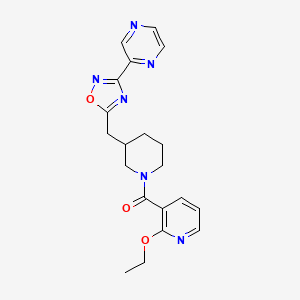
![1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one](/img/structure/B2991989.png)

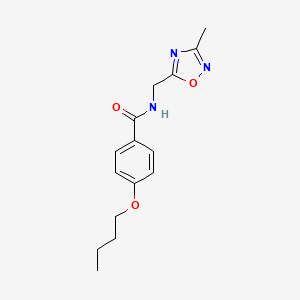
![2-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2991997.png)
![methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2991999.png)
![5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2992000.png)
![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2992003.png)
